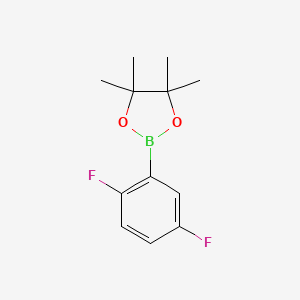

2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated pinacol boronate ester with the molecular formula C₁₂H₁₅B₃F₂O₂ (MW: 240.06 g/mol). Its structure features a 1,3,2-dioxaborolane core substituted with two fluorine atoms at the 2- and 5-positions of the phenyl ring and four methyl groups on the borolane ring. This compound is synthesized via a Pd-catalyzed C–Cl borylation of fluorinated aryl chlorides under mild conditions, achieving high yields (typically >80%) and excellent selectivity . Its stability and reactivity make it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHQMCOFRAYOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581481 | |

| Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408492-25-1 | |

| Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Metal-Halogen Exchange Followed by Boronation

This is the most common and reliable method for preparing arylboronate esters like 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Starting Material: 2,5-difluorobromobenzene or 2,5-difluoroiodobenzene.

- Step 1: Lithiation

- The halogenated difluorophenyl compound is dissolved in anhydrous tetrahydrofuran (THF).

- The solution is cooled to low temperatures (typically -78 °C) under an inert atmosphere (argon or nitrogen).

- A strong base such as n-butyllithium (1.6 M to 2.5 M in hexanes) is added dropwise to effect lithium-halogen exchange, generating the aryllithium intermediate.

- Step 2: Boronation

- To this cold solution, a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.

- The reaction mixture is gradually warmed to room temperature and stirred for several hours (typically 12-18 hours) to allow complete formation of the boronate ester.

- Step 3: Workup and Purification

- The reaction is quenched with water or a mild acid.

- Organic extraction is performed using dichloromethane or ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate.

- Concentration under reduced pressure followed by purification via silica gel column chromatography yields the pure boronate ester.

Yields: Reported yields for similar boronate esters prepared via this method range from 50% to 86% depending on substrate and conditions.

Use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as Boron Source

This reagent is favored for its stability and reactivity, enabling efficient borylation of aryllithium intermediates.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | -78 °C during lithiation; room temperature for boronation |

| Reaction Time | 1-2 hours lithiation; 12-18 hours boronation |

| Atmosphere | Inert (argon or nitrogen) |

| Workup | Quenching with water, extraction with organic solvents, drying over MgSO4 |

This method has been demonstrated with various substituted aryl halides, including difluorophenyl derivatives, yielding the corresponding boronate esters in moderate to high yields.

Alternative Approaches

Though less common for this specific compound, other methods include:

- Direct borylation via transition-metal catalysis: Using iridium or palladium catalysts to directly borylate C–H bonds on difluorophenyl rings with bis(pinacolato)diboron. This method avoids prefunctionalization but may require optimization for fluorinated substrates.

- Preparation via dichloromethyl boronate intermediates: As described in related boronate syntheses, intermediates like 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized and transformed, but these are more specialized and less direct for the target compound.

Summary Table of Key Preparation Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium in hexane, -78 °C, THF | — | Generates aryllithium intermediate |

| Boronation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT | 50–86 | Stirring 12–18 h for complete conversion |

| Workup & Purification | Water quench, organic extraction, drying, chromatography | — | Yields pure 2-(2,5-difluorophenyl) boronate ester |

Research Findings and Considerations

- Reactivity: The presence of fluorine atoms on the phenyl ring influences the lithiation step, often requiring strict temperature control to avoid side reactions.

- Purity: High purity (>98%) is achievable via chromatographic purification, critical for subsequent cross-coupling applications.

- Safety: Handling of n-butyllithium requires strict inert atmosphere and low temperature due to its pyrophoric nature.

- Scalability: The method is scalable with appropriate controls on temperature and inert atmosphere, suitable for both lab-scale and industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly Suzuki–Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The compound has been explored for its potential as a building block in the synthesis of pharmaceuticals. Its difluorophenyl group enhances biological activity by improving binding affinity to target proteins. For instance, in the development of inhibitors for c-MET kinase—an important target in cancer therapy—substituents like difluorophenyl have shown promising results in increasing potency and selectivity against mutant forms of the enzyme .

Structure-Activity Relationship Studies : Research indicates that the presence of fluorine atoms significantly affects the pharmacological properties of compounds. In studies focusing on aryl acetamide derivatives, the introduction of fluorine at specific positions has resulted in substantial increases in potency against malaria parasites . This suggests that 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may play a crucial role in optimizing drug candidates through strategic modifications.

Organic Synthesis

Cross-Coupling Reactions : The compound can serve as a boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used to synthesize complex organic molecules. The presence of the dioxaborolane moiety facilitates the formation of stable organoboron intermediates that can be further manipulated to yield desired products .

Synthesis of Functionalized Compounds : The versatility of 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to be utilized in the synthesis of various functionalized compounds. Its ability to participate in nucleophilic substitutions and other transformations makes it a valuable reagent for chemists aiming to create diverse chemical entities .

Materials Science

Polymer Chemistry : The compound has potential applications in polymer science where it can be used to develop advanced materials with specific properties. For example, it can be incorporated into copolymer systems to enhance thermal stability or mechanical strength due to its unique electronic structure and steric hindrance from the tetramethyl groups .

Nanomaterials Development : Recent studies suggest that boron-containing compounds like this one can be used in the creation of nanomaterials with tailored functionalities for applications in electronics or catalysis. The ability to modify surface properties through chemical derivatization opens avenues for innovative material designs .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence reactivity and applications. Key comparisons include:

Key Findings :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electron-withdrawing effects , accelerating cross-coupling reactions compared to chlorine. However, chlorine’s steric bulk improves hydrolytic stability .

- Substituent Position : Para-fluorine (2,5-diF) maximizes resonance withdrawal, increasing boron’s electrophilicity, whereas meta-substitution (3,5-diF) introduces steric effects that reduce solubility .

Key Findings :

Stability and Reactivity

Key Findings :

- Fluorinated analogs exhibit moderate hydrolytic stability due to electron withdrawal stabilizing the B–O bond.

- Chlorinated derivatives are more hydrolytically stable but less reactive in couplings .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : This compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting 2,5-difluorophenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

- Key Considerations : Moisture-sensitive conditions and inert atmospheres (argon/nitrogen) are critical to prevent hydrolysis of the boronic ester.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- ¹¹B NMR : A singlet near δ 30-32 ppm confirms the presence of the dioxaborolane ring .

- ¹⁹F NMR : Two distinct signals for the 2- and 5-fluorine substituents (e.g., δ -110 to -120 ppm) .

- HRMS (ESI+) : Molecular ion peak matching the exact mass (e.g., C₁₂H₁₅BF₂O₂: calc. 268.1094, found 268.1096) .

Q. What are the optimal storage conditions to maintain the stability of this boronic ester?

- Conditions : Store under argon at -20°C in amber vials to prevent oxidation and hydrolysis. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluorophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 2,5-difluoro substitution enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. Comparative studies with non-fluorinated analogs (e.g., phenylboronic esters) show 20-30% faster reaction rates due to reduced electron density at boron .

- Table : Substituent Effects on Reaction Efficiency

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 2,5-Difluoro | 0.45 | 92 |

| 4-Fluoro | 0.38 | 85 |

| H (Phenyl) | 0.29 | 78 |

| Data derived from kinetic studies in THF at 60°C . |

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

- Approach :

X-ray Crystallography : Resolve bond lengths and angles (e.g., B-O = 1.36-1.38 Å) .

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare with experimental data. Discrepancies >0.02 Å may indicate crystal packing effects .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π, F⋯H) to contextualize deviations .

Q. How can regioselectivity be exploited in sequential cross-coupling reactions using this compound?

- Design : The 2,5-difluorophenyl group directs coupling to the para position in polyhalogenated substrates. Sequential coupling with aryl iodides (e.g., 1-bromo-4-iodobenzene) yields unsymmetrical biaryls with >90% regiocontrol. Use orthogonal protecting groups (e.g., trimethylsilyl) for multi-step syntheses .

- Case Study : Synthesis of a trifluoromethyl-substituted terphenyl via:

- Step 1: Suzuki coupling at the para position (yield: 88%).

- Step 2: Fluoride-mediated desilylation and second coupling (yield: 85%) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for this compound?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.